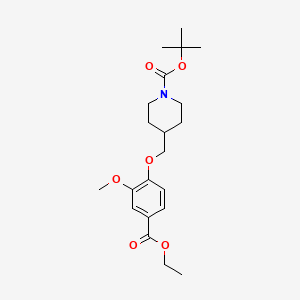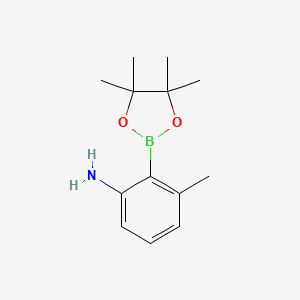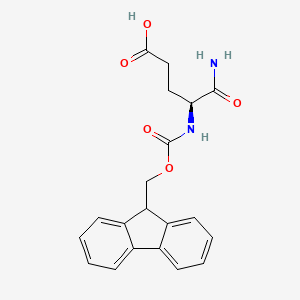
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
Übersicht
Beschreibung
- (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid is a compound with the following properties:
- Empirical Formula: C20H21NO5
- Molecular Weight: 355.38 g/mol
- IUPAC Name: (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- SMILES: COCCC@@HO)NC(=O)OC1c2ccccc2c3ccccc13
- InChI Key: JBIRUWVMQYLPPX-SFHVURJKSA-N
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions. Unfortunately, I don’t have access to detailed synthesis procedures for this specific compound. However, you can refer to relevant research papers or chemical databases for more information.
Molecular Structure Analysis
- The molecular structure of (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid consists of a fluorenyl group, a carbonyl group, and an amino acid backbone. The fluorenyl group provides rigidity and stability to the molecule.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including peptide bond formation, hydrolysis, and esterification. Its reactivity depends on the functional groups present.
Physical And Chemical Properties Analysis
- Unfortunately, I don’t have specific physical and chemical properties data for this compound. You can refer to literature sources or chemical databases for detailed information.
Wissenschaftliche Forschungsanwendungen
Fmoc protected amino acids are used in solid-phase peptide synthesis (SPPS), a method used to build peptide chains. In this method, the Fmoc group serves as a protective group for the amino group, preventing unwanted side reactions during the synthesis process . Once the desired peptide chain is built, the Fmoc group can be removed under basic conditions, freeing the amino group .
-
Self-Assembly and Material Fabrication
- Field : Material Science
- Application Summary : Fmoc protected single amino acids can self-assemble into various structures that serve as excellent bio-organic scaffolds for diverse applications . They can form distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
- Method : The self-assembly of Fmoc protected single amino acids is controlled by solvent variation and the mechanism is investigated using coarse-grained molecular dynamics simulations .
- Results : The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures .
-
Fabrication of Functional Materials
- Field : Bioengineering
- Application Summary : Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials .
- Method : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to the self-assembly of these molecules .
- Results : The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
-
Peptide Synthesis
- Field : Biochemistry
- Application Summary : Specialized amino acids and orthogonal side chain protection can help induce helices, initiate symmetric or asymmetric branching, form bridged or stapled structures, or cyclize the entire peptide chain .
- Method : The Fmoc group is used to protect amino groups through carbamate formation, most commonly in peptide solid-phase synthesis methods .
- Results : The Fmoc protecting group is very stable to acidity and is also easy to remove under contact reduction conditions .
Safety And Hazards
- The compound should be handled with care due to its potential hazards. Safety precautions include avoiding skin contact, inhalation, and ingestion. Refer to safety data sheets for specific details.
Zukünftige Richtungen
- Further research could explore its biological activity, potential therapeutic applications, and interactions with other molecules.
Eigenschaften
IUPAC Name |
(4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-19(25)17(9-10-18(23)24)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,25)(H,22,26)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFDZFXTSDMFA-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620963 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid | |
CAS RN |
288149-55-3 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3',5'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1603696.png)
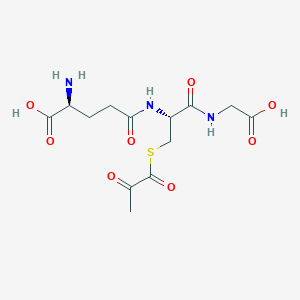
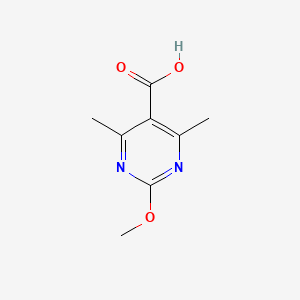
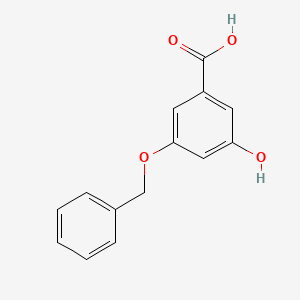
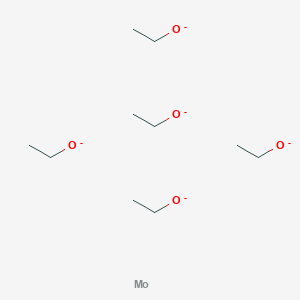
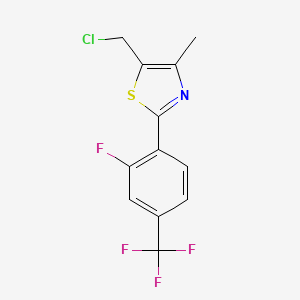
![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)
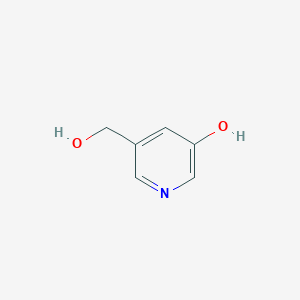
![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)
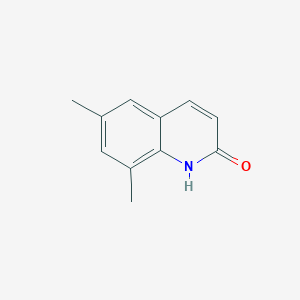
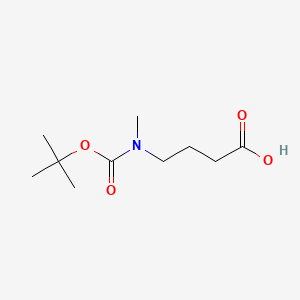
![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)
